8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, with the molecular formula CHNO and a molecular weight of approximately 325.364 g/mol, is a compound belonging to the class of coumarin derivatives. This compound is characterized by its chromone skeleton, which is a significant structural motif in various bioactive molecules. The compound is noted for its potential applications in scientific research, particularly in pharmacological studies due to its biological activities .
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxypropiophenone with carbon disulfide and bromoethane in the presence of potassium carbonate and dimethyl sulfoxide as a solvent, followed by recrystallization from methanol-water mixtures .
The molecular structure of 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can be represented using various chemical notation systems:
The compound features a chromone core with a hydroxyl group at position 7, a methoxy group at position 3, and a dimethylaminomethyl substituent at position 8. The structure can be visualized using its canonical SMILES representation:
Canonical SMILES: CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O.
8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions typical of coumarin derivatives. These reactions may include:
Reactions are typically carried out in organic solvents such as ethanol or dimethyl sulfoxide, often under reflux conditions to enhance yield and purity.
The mechanism of action for compounds like 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one often involves interactions with biological targets such as enzymes or receptors.
The compound is typically characterized by:
Key chemical properties include:
Data on melting point, boiling point, and specific reactivity profiles are typically determined through experimental studies.
8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific applications:
This compound exemplifies the versatility of coumarin derivatives in both synthetic chemistry and biological research, highlighting their importance in developing new therapeutic agents .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: